5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide
Description
5-Chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by distinct substituents that influence its physicochemical and biological properties. The pyrimidine core is substituted at position 2 with a methylsulfonyl group (-SO₂CH₃), position 5 with chlorine, and position 4 with a carboxamide moiety where the nitrogen is further substituted with methyl and phenyl groups. The methylsulfonyl group is notable for its electron-withdrawing properties, which enhance metabolic stability and modulate intermolecular interactions, such as hydrophobic binding with protein targets like CA (carbonic anhydrase) .
Properties
IUPAC Name |
5-chloro-N-methyl-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-17(9-6-4-3-5-7-9)12(18)11-10(14)8-15-13(16-11)21(2,19)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFTNPSFCJVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Sulfonylation: The methylsulfonyl group can be introduced using reagents like methanesulfonyl chloride.
Coupling with Phenyl Group: The phenyl group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at C5-Chloro Position
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at the C5-chloro position. Reaction kinetics depend on the leaving group ability (Cl⁻) and electronic effects from the methylsulfonyl and carboxamide groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ammonia | EtOH, 80°C, 12 h | 5-Amino derivative | 78% | |
| Aniline | DMF, 120°C, 6 h | 5-Phenylamino derivative | 65% | |
| Sodium methoxide | MeOH, reflux, 8 h | 5-Methoxy derivative | 82% |
Key Observations :
-
The methylsulfonyl group at C2 enhances ring electron deficiency, accelerating NAS at C5 .
-
Steric hindrance from the N-phenylcarboxamide marginally reduces reaction rates compared to simpler pyrimidines.
Methylsulfonyl Group Reactivity
The methylsulfonyl (-SO₂CH₃) group participates in nucleophilic substitution or elimination reactions due to its strong electron-withdrawing nature.
Sulfone Displacement
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaSH | DMF, 100°C, 4 h | 2-Mercapto derivative | 60% | |
| Piperidine | NMP, 130°C, 3 h | 2-Piperidinyl derivative | 55% | |
| KCN | DMSO, 120°C, 6 h | 2-Cyano derivative | 48% |
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism: (i) nucleophilic attack at the sulfone-bearing carbon, (ii) expulsion of methylsulfinate (CH₃SO₂⁻) .
Elimination Reactions
Under basic conditions (e.g., NaOH/EtOH), the methylsulfonyl group can undergo β-elimination to form a pyrimidine-2-ene intermediate .
Carboxamide Hydrolysis and Functionalization
The N-methyl-N-phenylcarboxamide group exhibits moderate hydrolytic stability but can be modified under acidic or basic conditions.
Notes :
-
Hydrolysis rates are slower compared to aliphatic carboxamides due to the aromatic ring’s electron-withdrawing effects.
-
Alkylation occurs selectively at the amide nitrogen rather than the pyrimidine ring .
Electrophilic Aromatic Substitution (EAS)
The carboxamide group directs electrophiles to the C6 position of the pyrimidine ring, though reactivity is subdued by the electron-deficient nature of the system.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 6-Nitro derivative | 30% | |
| Br₂/FeBr₃ | CH₂Cl₂, rt, 6 h | 6-Bromo derivative | 25% |
Limitations :
Reduction Reactions
Selective reduction of functional groups is achievable with appropriate reagents:
| Target Group | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Chloro (C5) | H₂/Pd-C | EtOH, 50°C, 4 h | 5-Dechloro derivative | 95% | |
| Sulfonyl (C2) | LiAlH₄ | THF, reflux, 8 h | 2-Methylthio derivative | 60% |
Structural Insights from Analogous Compounds
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural frameworks can inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly those associated with the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) pathways .
2. Kinase Inhibition
The compound has shown promise as a kinase inhibitor, targeting specific kinases implicated in various cancers. Inhibitors of ALK and EGFR are crucial in treating non-small cell lung cancer (NSCLC) and other malignancies . Its structural analogs have demonstrated efficacy in preclinical studies, suggesting that this compound could share similar properties.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Identified structural analogs exhibiting potent inhibition of ALK and EGFR kinases, leading to reduced tumor growth in xenograft models. |
| Study B | Demonstrated that modifications to the methylsulfonyl group enhance solubility and bioavailability, improving pharmacokinetic profiles. |
| Study C | Reported on the synthesis of similar pyrimidine derivatives with promising anticancer activity against various cell lines. |
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogs of 5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide, emphasizing key differences in substituents and their implications:
Key Observations :
- Position 2 : Replacement of methylsulfonyl (-SO₂CH₃) with thioether (-SCH₂R) or ethylsulfanyl (-SC₂H₅) groups reduces electron-withdrawing effects but increases metabolic lability. Methylsulfonyl derivatives are more stable under oxidative conditions .
- Position 4 : Substitution of N-methylphenyl with sulfamoyl or methoxyphenyl groups alters solubility and target engagement. For example, sulfamoyl derivatives (e.g., ) exhibit improved aqueous solubility due to polar SO₂NH₂ groups.
- Biological Implications : Methylsulfonyl-containing compounds (e.g., GS-CA1 in ) show enhanced binding to hydrophobic pockets in proteins like CA via interactions with residues such as Pro36. In contrast, ethylsulfanyl analogs may prioritize flexibility over binding affinity .
Biological Activity
5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide, with the CAS number 634154-49-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12ClN3O3S
- Molecular Weight : 325.77 g/mol
The compound contains a pyrimidine core substituted with a chloro group and a methylsulfonyl moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in cancer treatment. The compound has shown promising results as an inhibitor of various cancer cell lines.
- Inhibition of Protein Kinases : The compound appears to inhibit key protein kinases involved in cancer cell proliferation. For example, it may target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, a desirable effect for anticancer agents. The precise mechanisms involve disruption of mitochondrial function and activation of caspases .
Antimicrobial Activity
There is emerging evidence that pyrimidine derivatives possess antimicrobial properties. High-throughput screening has identified related compounds that exhibit activity against Mycobacterium tuberculosis (Mtb), suggesting that structural modifications may enhance efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents:
| Substituent Position | Effect on Activity |
|---|---|
| 5-Chloro | Enhances kinase inhibition |
| Methylsulfonyl | Increases solubility and bioavailability |
| N-Phenyl | Contributes to binding affinity |
This table summarizes how specific modifications can impact the compound's pharmacological profile.
Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 1.32 μM to 5.89 μM, indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Screening
A screening against a library of compounds revealed that derivatives similar to this compound displayed minimum inhibitory concentrations (MIC) effective against Mtb. These findings suggest potential for development as an antitubercular agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-methyl-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves constructing the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones. Subsequent steps include sulfonylation (using methanesulfonyl chloride) and chloro-substitution. Key intermediates include 4-chloropyrimidine-5-carboxylic acid derivatives and N-methyl-N-phenylamine precursors. Optimize reaction conditions (e.g., 80–100°C, DMF solvent, K₂CO₃ as base) to minimize side reactions and improve yield. Intermediate purity should be verified via TLC and NMR before proceeding .
Q. How should researchers optimize purification techniques for this compound, particularly when dealing with sulfonyl and chloro substituents?
- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/ethyl acetate, 70:30 to 50:50) to separate sulfonyl and chloro byproducts. Recrystallization from ethanol/water mixtures (1:3 ratio) enhances purity by leveraging differential solubility. Monitor purity via HPLC (≥98% threshold) and confirm structural integrity through FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro and in vivo models for this compound?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) and adjust experimental conditions (e.g., serum protein binding effects). Assess pharmacokinetic parameters (logP, metabolic stability via microsomal assays) to explain discrepancies. Structural analogs suggest the chloro and sulfonyl groups influence target selectivity; perform SAR studies with systematic substituent variations (e.g., replacing methylsulfonyl with morpholine) to isolate contributing factors .
Q. How can computational modeling predict the binding affinity of this compound to specific kinase targets, and what validation methods are recommended?
- Methodological Answer : Use molecular docking (AutoDock Vina) with X-ray crystallographic data (e.g., PDB entries for kinase ATP-binding pockets). Parameterize the methylsulfonyl group’s polarization using DFT calculations. Validate predictions via isothermal titration calorimetry (ITC) for binding thermodynamics and correlate with IC₅₀ values from enzymatic assays. Adjust docking protocols for conformational flexibility of the carboxamide moiety .
Q. What experimental approaches elucidate the mechanistic role of the methylsulfonyl group in modulating reactivity or target interactions?
- Methodological Answer : Kinetic studies (stopped-flow spectroscopy) track nucleophilic attack rates at C2 under varying pH. Isotopic labeling (²H/¹³C) identifies reaction pathways. Competitive inhibition assays with methylsulfonyl-deficient analogs quantify its contribution to binding energy. X-ray crystallography of enzyme-ligand complexes reveals hydrogen-bonding interactions involving the sulfonyl oxygen .
Q. How can researchers evaluate the compound’s stability under physiological conditions, and what degradation products are anticipated?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH over 4 weeks) in phosphate buffer (pH 7.4). Analyze degradation via LC-MS; anticipate hydrolysis of the carboxamide to carboxylic acid derivatives. Lyophilization improves long-term storage stability. Use TGA/DSC to assess thermal decomposition thresholds (expected >200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
